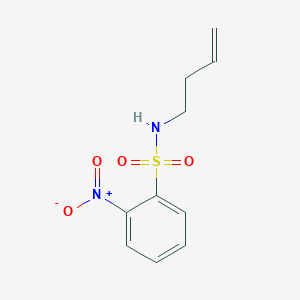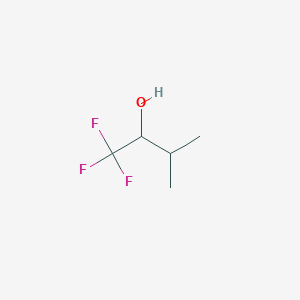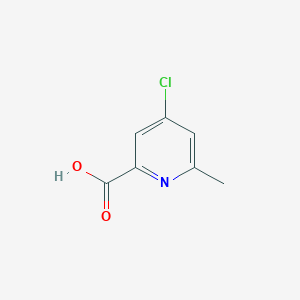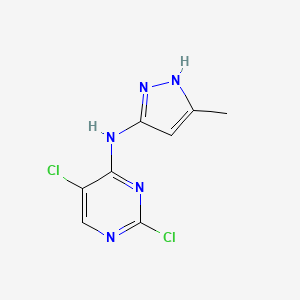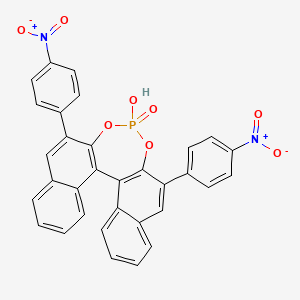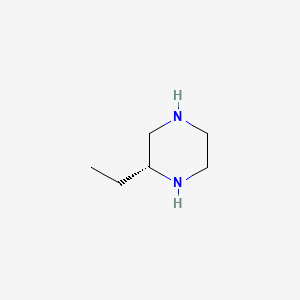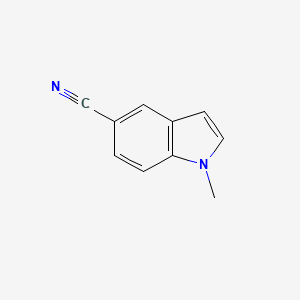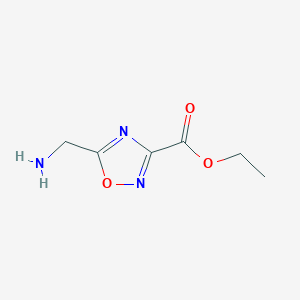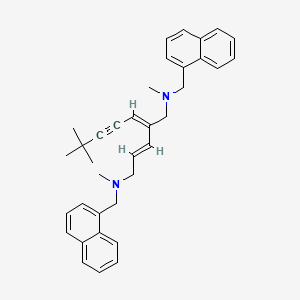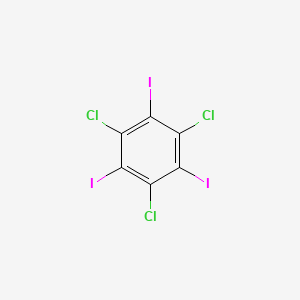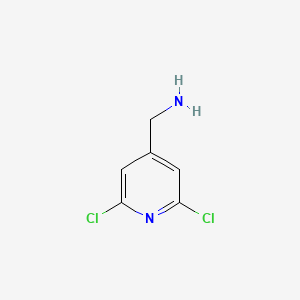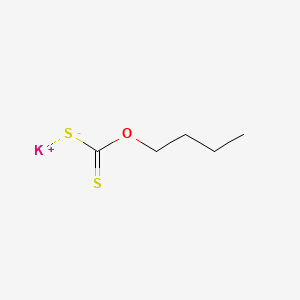![molecular formula C7H6N2O B1312880 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one CAS No. 54415-85-9](/img/structure/B1312880.png)
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one
Overview
Description
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound with the empirical formula C7H6N2 . It is a solid substance .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies. For instance, one study described the chemical modification of a compound where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-Pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of the molecule isc1cc2cc[nH]c2cn1 . Chemical Reactions Analysis
The reaction of 3-substituted 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide or azidotrimethylsilane under microwave irradiation provided 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition–ring expansion .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 118.14 . The InChI key for this compound is XLKDJOPOOHHZAN-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Reactivity
Syntheses Routes and Derivative Preparation : Research by Herbert and Wibberley (1969) explored various synthesis routes for 1H-pyrrolo[2,3-b]pyridines, leading to the creation of derivatives through electrophilic reactions like nitration and bromination. This study provides foundational knowledge on synthesizing and modifying this compound (Herbert & Wibberley, 1969).
Chemical Reactions and Properties : Research has been done on the reactivity of 1H-pyrrolo[2,3-b]pyridines with various metals, leading to the formation of complex structures. Collins et al. (2007) studied the reactivity of this compound with iron(III) and copper(II) salts, revealing insights into its coordination chemistry (Collins et al., 2007).
Naphthyridin Derivatives Synthesis : Croix et al. (2018) explored the ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, offering a method for producing amino-naphthyridin derivatives. This study showcases the versatility of the compound in organic synthesis (Croix et al., 2018).
Electronic and Structural Analysis
Molecular Electronic Structure : The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine was analyzed by Hazra et al. (2012), providing insight into its charge distribution and bonding characteristics. This research contributes to the understanding of the compound's electronic properties (Hazra et al., 2012).
- pyridine-5-carboxylic acid ethyl ester was determined to establish their molecular configurations. Chiaroni et al. (1994) provided valuable data on the spatial arrangement and intermolecular interactions of these compounds (Chiaroni et al., 1994).
Biological Interactions and Potential Applications
Biological Evaluation of Derivatives : Liu et al. (2016) designed and synthesized derivatives of 1H-pyrrolo[2,3-b]pyridine, evaluating their biological activity as c-Met inhibitors. This study highlights the potential pharmaceutical applications of these compounds (Liu et al., 2016).
Acid Pump Antagonist Applications : Yoon et al. (2010) synthesized a series of 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs), indicating their potential use in medical therapies for conditions like acid reflux (Yoon et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-C]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound’s interaction with FGFRs affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, inhibiting this pathway can facilitate cancer therapy .
Pharmacokinetics
It is noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight . This could potentially be beneficial to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
In vitro, compound 4h, a derivative of this compound, has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-C]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, and 25 nM, respectively . These interactions are primarily mediated through the binding of this compound to the ATP-binding site of the receptors, leading to the inhibition of their kinase activity.
Cellular Effects
This compound has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, particularly in breast cancer cell lines . The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and growth . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . The compound also induces conformational changes in the receptors, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss and hepatotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolism, resulting in the formation of several metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits preferential accumulation in tumor tissues, which may enhance its therapeutic efficacy . Additionally, its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on FGFRs . The compound may also localize to specific organelles such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular compartments.
properties
IUPAC Name |
1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-2,4H,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXRCCJHDFVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469893 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54415-85-9 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



